3-Ethoxy-azetidine oxalate
Overview
Description
3-Ethoxy-azetidine oxalate is a chemical compound that belongs to the class of azetidine derivatives . It has the molecular formula C7H13NO5 and the molecular weight of 191.18 g/mol . This compound is an off-white solid .
Synthesis Analysis
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H13NO5 . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .Physical and Chemical Properties Analysis
This compound is an off-white solid . It has the molecular formula C7H13NO5 and the molecular weight of 191.18 g/mol .Scientific Research Applications
Oxalates in Environmental and Biological Systems
- Biomarker Responses in Fish Exposed to PAHs : Santana et al. (2018) conducted a systematic review and meta-analysis on biomarker responses in fish exposed to polycyclic aromatic hydrocarbons (PAHs), highlighting the significant effects of PAHs exposure on various biomarkers. This study underscores the utility of certain biomarkers, such as ethoxyresorufin-O-deethylase (EROD), in assessing environmental pollution and its impact on aquatic life, which may be relevant for understanding the interactions of "3-Ethoxy-azetidine oxalate" with similar systems (Santana et al., 2018).
Antioxidant Activity Assays
- Chemistry Behind Antioxidant Capacity Assays : Huang, Ou, and Prior (2005) reviewed the chemical principles of antioxidant capacity assays, which could be pertinent to the study of "this compound" if its antioxidant properties are of interest. The assays discussed include those based on hydrogen atom transfer and electron transfer, which are essential for evaluating the antioxidant potential of compounds (Huang et al., 2005).
Oxalates in Medical Applications
- Dentin Hypersensitivity and Oxalates : Cunha-Cruz et al. (2011) systematically reviewed clinical trials on oxalate treatments for dentin hypersensitivity, concluding that current evidence does not strongly support the use of oxalates, with the possible exception of 3% monohydrogen-monopotassium oxalate. This finding may inform research into the potential biomedical applications of "this compound" (Cunha-Cruz et al., 2011).
Analytical Methods for Antioxidant Activity
- Analytical Methods in Determining Antioxidant Activity : Munteanu and Apetrei (2021) provided a critical presentation of tests used to determine antioxidant activity, which could be relevant for exploring the antioxidant properties of "this compound". The review discusses various assays and their applicability, advantages, and disadvantages (Munteanu & Apetrei, 2021).
Therapeutic Target for Oxaluria
- Stiripentol as a Therapeutic Target to Reduce Oxaluria : Letavernier and Daudon (2020) highlighted LDH as a potential therapeutic target for reducing oxalate synthesis and urine oxalate excretion. This insight into oxalate metabolism and potential therapeutic interventions could be relevant for the pharmacological applications of "this compound" (Letavernier & Daudon, 2020).
Mechanism of Action
Target of Action
Azetidines are four-membered heterocycles used in organic synthesis and medicinal chemistry
Mode of Action
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions
Safety and Hazards
Future Directions
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . In this review, we provide an overview of the synthesis, reactivity and application of azetidines that have been published in the last years with a focus on the most recent advances, trends and future directions .
Biochemical Analysis
Biochemical Properties
3-Ethoxy-azetidine oxalate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the primary interactions involves the enzyme alanine-glyoxylate aminotransferase (AGXT), which is essential in the glyoxylate metabolism pathway. The compound’s interaction with AGXT can modulate the enzyme’s activity, affecting the overall metabolic flux. Additionally, this compound has been shown to interact with certain transport proteins, facilitating its movement across cellular membranes .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, particularly those involved in oxidative stress responses. The compound can modulate the expression of genes associated with antioxidant defense mechanisms, thereby enhancing the cell’s ability to combat oxidative damage. Furthermore, this compound affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their conformation and activity. For instance, the compound can inhibit the activity of certain enzymes by binding to their active sites, preventing substrate access. Additionally, this compound can activate signaling pathways by interacting with cell surface receptors, leading to downstream effects on gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects. Studies have shown that this compound remains stable under controlled conditions, but it can degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to the compound has been observed to cause alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance metabolic activity and improve oxidative stress responses. At higher doses, this compound can exhibit toxic effects, including cellular damage and impaired organ function. Threshold effects have been observed, where a specific dosage range produces optimal benefits without adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to glyoxylate metabolism. The compound interacts with enzymes such as alanine-glyoxylate aminotransferase, influencing the conversion of glyoxylate to glycine. This interaction can affect the overall metabolic flux and alter the levels of key metabolites. Additionally, this compound can modulate the activity of other metabolic enzymes, leading to changes in energy production and cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transport proteins. These proteins help the compound cross cellular membranes and reach its target sites. Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity. The compound’s distribution within tissues can vary, depending on factors such as blood flow and tissue permeability .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound is often directed to particular cellular compartments, such as the mitochondria or endoplasmic reticulum, where it can exert its effects. Targeting signals and post-translational modifications play a crucial role in directing this compound to these compartments. The compound’s localization can influence its interactions with other biomolecules and its overall efficacy .
Properties
IUPAC Name |
3-ethoxyazetidine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO.C2H2O4/c1-2-7-5-3-6-4-5;3-1(4)2(5)6/h5-6H,2-4H2,1H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWWZUFJXXWHORS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CNC1.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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